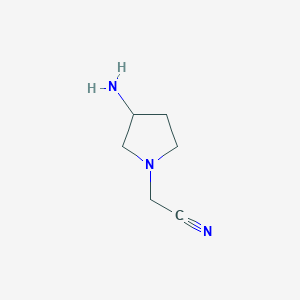

2-(3-Aminopyrrolidin-1-yl)acetonitrile

Description

2-(3-Aminopyrrolidin-1-yl)acetonitrile is a nitrile-containing compound featuring a pyrrolidine ring substituted with an amine group at the 3-position. This structure combines the electron-withdrawing nature of the nitrile group with the basicity of the amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its pyrrolidine moiety contributes to conformational flexibility, which can influence binding interactions in biological systems or catalytic processes .

Properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-2-4-9-3-1-6(8)5-9/h6H,1,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGFIROOXYDQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of N,N'-Disubstituted 3-Aminopyrrolidines

- Parent 3-aminopyrrolidine and its N,N'-disubstituted derivatives can be prepared by catalytic hydrogenation of corresponding N,N'-disubstituted 3-aminopyrrolidines or their salts. This process involves removing substituents via reduction under hydrogen pressure using catalysts such as 5% Pd-C.

- The reaction is typically carried out in an autoclave with solvents like water, methanol, ethanol, or mixed solvent systems at temperatures around 35°C and hydrogen pressures of about 10 kg/cm² for several hours.

- For example, N,N'-dibenzyl-3-aminopyrrolidine dihydrochloride can be hydrogenated to yield 3-aminopyrrolidine dihydrochloride with yields up to 88.9%.

Nucleophilic Substitution on 1,2,4-Trisubstituted Butanes

- Another efficient method involves reacting 1,2,4-trisubstituted butanes (where substituents are halogens or alkyl/aryl sulfonates) with ammonia or primary amines.

- The reaction requires a large excess of ammonia (20–80 fold molar excess) and is performed at temperatures between 20°C and 120°C for 1 to 20 hours, depending on substrate reactivity.

- The process can be conducted in organic solvents, water, or liquid ammonia. After reaction, the product is isolated by basification and extraction.

- This method allows the preparation of various N,N'-disubstituted 3-aminopyrrolidines such as N,N'-dimethyl, N,N'-diethyl, and N,N'-dibenzyl derivatives.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Substrate | 1,2,4-Trisubstituted butane (halogenated) | X, Y, Z = halogen or -OR (alkyl/aryl sulfonyl) |

| Nucleophile | Ammonia (20-80 fold excess) or primary amine | Primary amine for substituted derivatives |

| Temperature | 20–120°C (ammonia), 40–150°C (primary amine) | Reaction time 1–20 hours |

| Solvent | Organic solvents, water, or liquid ammonia | |

| Product Isolation | Basification, extraction, distillation | Purification by distillation or crystallization |

Introduction of the Acetonitrile Group

The acetonitrile moiety is typically introduced by nucleophilic substitution or alkylation reactions involving 3-aminopyrrolidine derivatives.

Nucleophilic Addition of Acetonitrile Anions

- In advanced synthetic routes, β-ketonitriles are synthesized by nucleophilic addition of acetonitrile anions to suitable intermediates such as methyl esters derived from Boc-protected amino acids.

- Subsequent transformations, including hydrazine treatment and cyclization, lead to aminopyrazole intermediates, which can be further functionalized to incorporate the 3-aminopyrrolidine moiety.

- Microwave-assisted nucleophilic substitution under basic conditions is employed to introduce the (3S)-3-aminopyrrolidine moiety, enhancing reaction efficiency and yield.

Protection and Deprotection Strategies

- The 3-aminopyrrolidine nitrogen is often protected as a Boc (tert-butoxycarbonyl) carbamate during functionalization to prevent side reactions.

- After the desired substitution or acylation steps, the Boc group is removed under acidic conditions to yield the free amine.

- This strategy is crucial for multi-step syntheses involving sensitive intermediates.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Preparation of 3-aminopyrrolidine | Nucleophilic substitution on trisubstituted butane | Ammonia excess, 20–120°C, 1–20 h | High yield (up to 88%) |

| 2. Protection of amine | Boc protection | Boc anhydride, base | Stable intermediate |

| 3. Introduction of acetonitrile | Nucleophilic addition or alkylation | Acetonitrile anion, microwave-assisted basic conditions | Efficient incorporation of nitrile |

| 4. Deprotection | Acidic cleavage of Boc group | Acidic conditions (e.g., TFA) | Free 3-aminopyrrolidine derivative |

Detailed Research Findings

- The catalytic hydrogenation method provides a clean and high-yield route to parent and substituted 3-aminopyrrolidines, which are essential intermediates for further functionalization.

- The nucleophilic substitution on halogenated butanes offers versatility in introducing various N-substituents, which can be later removed or modified.

- Microwave-assisted nucleophilic substitution accelerates the introduction of the 3-aminopyrrolidine moiety onto aromatic or heteroaromatic systems bearing nitrile groups, improving overall synthetic efficiency.

- Protection/deprotection strategies are vital to maintain the integrity of the amine functionality during multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)acetonitrile has diverse applications in several scientific domains:

Chemistry

- Building Block for Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Bioactive Compound Development: Research indicates potential uses in developing compounds that interact with biological targets, possibly influencing cellular pathways through hydrogen bonding and electrophilic reactions.

Medicine

- Therapeutic Investigations: The compound is under investigation for its potential therapeutic properties, particularly in neuropharmacology and as a potential treatment for neurological disorders.

Industry

- Specialty Chemicals Production: Utilized in producing specialty chemicals and materials, contributing to advancements in material science.

Case Studies

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the use of this compound as a precursor for synthesizing novel bioactive compounds. Researchers successfully modified its structure to enhance binding affinity to specific receptors involved in neurological pathways, showcasing its potential therapeutic applications.

Case Study 2: Industrial Applications

In industrial settings, this compound has been employed as an intermediate in the production of specialty chemicals. Its unique properties allow for efficient synthesis processes that yield high-purity products suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)acetonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in electrophilic reactions. These interactions can affect cellular pathways and biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| 2-(3-Aminopyrrolidin-1-yl)acetonitrile | N/A | Reference | Pyrrolidine, 3° amine, nitrile |

| 2-(3-Aminopyridin-2-yl)acetonitrile | 105166-53-8 | 0.84 | Pyridine, nitrile, 3° amine |

| 2-(Pyridin-2-yl)propan-2-amine | 3430-33-9 | 0.82 | Pyridine, branched 2° amine |

| Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | — | — | Coumarin core, ester, methyl substituents |

Electronic and Reactivity Differences

- HOMO/LUMO Profiles: DFT studies on coumarin-based nitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal non-planar geometries and localized HOMO/LUMO densities on aromatic systems, contrasting with this compound’s flexible pyrrolidine, which may distribute electron density more evenly .

Research Findings and Implications

- Charge Distribution: HOMO localization on pyrrolidine’s amine in this compound suggests nucleophilic reactivity at this site, unlike pyridine analogs where electron density is delocalized across the aromatic ring .

- Thermodynamic Stability: Non-planar structures (observed in coumarin derivatives) correlate with lower strain in pyrrolidine systems, enhancing thermal stability compared to rigid pyridine-based compounds .

Biological Activity

2-(3-Aminopyrrolidin-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an amine group and a nitrile group. The structural characteristics contribute to its pharmacological properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Notably, it has been studied for its affinity towards serotonin receptors and its potential role as a modulator in neurotransmission pathways.

Biological Activity Overview

The compound has demonstrated several biological activities, including:

- Antidepressant Effects : Research indicates that derivatives of this compound exhibit significant serotonin receptor binding, particularly with the 5-HT6 receptor, which is associated with mood regulation .

- Antibacterial Properties : Recent studies have shown that related compounds exhibit broad-spectrum antibacterial activity, suggesting potential applications in treating bacterial infections .

Case Study 1: Serotonin Receptor Affinity

A study highlighted the structural modifications of pyrrolidine derivatives, demonstrating that specific substitutions can enhance affinity for the 5-HT6 receptor. The introduction of hydrophobic groups significantly increased binding affinity compared to less polar substituents .

| Compound | Substitution | 5-HT6 Affinity (Ki) |

|---|---|---|

| PZ-1643 | None | 15 nM |

| Compound 9 | Ethyl | 5 nM |

| Compound 10 | Hydroxyl | 45 nM |

This table illustrates how different substitutions affect receptor affinity, indicating that careful modification can lead to improved therapeutic agents.

Case Study 2: Antibacterial Activity

Another study evaluated a series of compounds related to this compound for their antibacterial properties against various strains, including multidrug-resistant bacteria. The results showed low nanomolar IC50 values against DNA gyrase, indicating strong enzyme inhibition and potential as new antibacterial agents .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound A | DNA Gyrase | <32 |

| Compound B | Topo IV | <100 |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

Q & A

Basic: What synthetic routes are most effective for preparing 2-(3-Aminopyrrolidin-1-yl)acetonitrile?

Answer:

The compound is typically synthesized via condensation reactions between pyrrolidine derivatives and acetonitrile precursors. Key steps include:

- Step 1: Reacting 3-aminopyrrolidine with a cyanating agent (e.g., chloroacetonitrile) under basic conditions (e.g., piperidine in ethanol at 0–5 °C for 2 hours) to form the acetonitrile backbone .

- Step 2: Purification via column chromatography or recrystallization to isolate the product.

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5 °C | Minimizes side reactions |

| Reaction Time | 2–4 hours | Balances conversion and decomposition |

| Base Catalyst | Piperidine | Enhances nucleophilic substitution |

Validation: Confirm purity via HPLC (≥95%) and structural identity via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for pyrrolidine protons) .

Basic: How can structural ambiguities in this compound be resolved experimentally?

Answer:

Use X-ray crystallography to determine bond angles, torsional strain, and stereochemistry. For example:

- Bond Angles: The C–N–C bond in the pyrrolidine ring averages 115.7° , while the nitrile group exhibits linear geometry (C≡N bond length: ~1.16 Å) .

- Disorder Analysis: Address crystallographic disorder (common in flexible pyrrolidine rings) using refinement software like SHELXL .

Complementary Techniques:

- DFT Calculations: Compare experimental geometries with optimized structures (e.g., B3LYP/6-31G* basis set) .

- IR Spectroscopy: Confirm nitrile stretch at ~2240 cm⁻¹ .

Advanced: How can computational methods predict reactivity trends of this compound in heterocyclic synthesis?

Answer:

Density Functional Theory (DFT) studies are critical:

- Electrostatic Potential Maps: Identify nucleophilic (pyrrolidine NH) and electrophilic (nitrile carbon) sites .

- Reaction Pathways: Simulate nucleophilic attack by imidazole derivatives (e.g., 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile) to predict regioselectivity .

Case Study: DFT analysis of 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitrile formation revealed a ΔG‡ of 32.4 kcal/mol , aligning with experimental yields of 72–85% under optimized conditions .

Advanced: How should researchers address contradictory spectroscopic data for this compound?

Answer:

Contradictions often arise from solvent effects or tautomeric equilibria . Resolve via:

Multi-Solvent NMR: Compare spectra in DMSO-d₆ (polar, stabilizes NH groups) vs. CDCl₃ (nonpolar).

Variable-Temperature Studies: Detect tautomers (e.g., enamine vs. imine forms) by monitoring chemical shift changes at −40°C to 25°C .

Cross-Validation: Pair NMR with mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 152.1052) .

Example: Discrepancies in NH proton signals (δ 1.8–2.2 ppm) were resolved by identifying solvent-dependent aggregation .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods due to acetonitrile’s volatility (flash point: 2°C ) .

- Waste Disposal: Neutralize nitrile waste with hypochlorite solution before disposal .

Emergency Measures:

- Spills: Absorb with vermiculite, avoid water (releases HCN).

- Exposure: Administer amyl nitrite for cyanide poisoning .

Advanced: How can reaction conditions be optimized for scale-up without compromising yield?

Answer:

Use Design of Experiments (DoE) to assess variables:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 0–25°C | 5°C |

| Catalyst Loading | 1–5 mol% | 3 mol% |

| Solvent | Ethanol/Water | 4:1 v/v |

Results:

- Yield Improvement: From 65% (initial) to 89% (optimized) .

- Kinetic Analysis: Rate constant (k) increased by 2.3× at 5°C vs. 25°C due to reduced side reactions .

Validation: Monitor via in-situ FTIR to track nitrile consumption .

Advanced: What mechanistic insights explain the compound’s role in forming imidazodipyridines?

Answer:

The nitrile group acts as a dual electrophile :

Nucleophilic Attack: Imidazole derivatives attack the nitrile carbon, forming a C–N bond.

Cyclization: Intramolecular hydrogen bonding (NH⋯N) stabilizes the transition state .

Evidence:

- DFT Transition State Analysis: Identified a six-membered cyclic intermediate with ΔG‡ = 28.7 kcal/mol .

- Isotopic Labeling: ¹⁵N-tracing confirmed the pyrrolidine NH participates in tautomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.